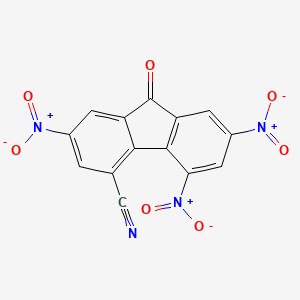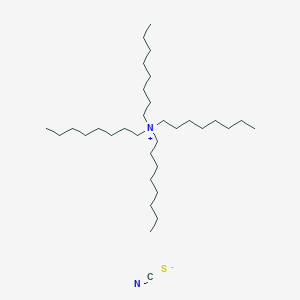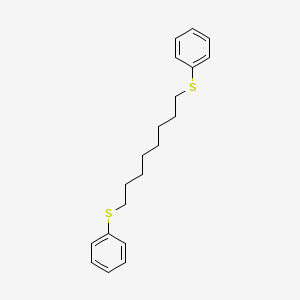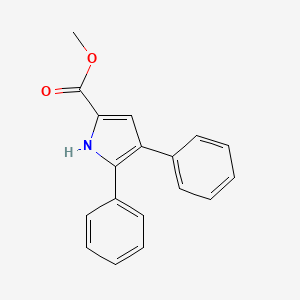
9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorene core, substituted with nitro groups and a carbonitrile group, making it a subject of interest for researchers in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of a carbonitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and cyanide sources for the carbonitrile group introduction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in a variety of chemical transformations.
Substitution: The nitro groups and the carbonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenes, amino derivatives, and other functionalized fluorene compounds.
Scientific Research Applications
Chemistry: In chemistry, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound could potentially be explored for their biological activity, including as potential pharmaceuticals or biochemical probes.
Industry: In industry, this compound may be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- largely depends on its chemical reactivity. The nitro groups can participate in electron transfer reactions, while the carbonitrile group can act as a nucleophile or electrophile in various chemical processes. The molecular targets and pathways involved would be specific to the particular application or reaction being studied.
Comparison with Similar Compounds
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
Comparison: Compared to these similar compounds, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is unique due to the presence of the carbonitrile group, which imparts different chemical reactivity and potential applications. The nitro groups in all these compounds contribute to their electron-withdrawing properties, but the specific functional groups attached to the fluorene core can significantly alter their chemical behavior and applications.
Properties
CAS No. |
65593-05-7 |
|---|---|
Molecular Formula |
C14H4N4O7 |
Molecular Weight |
340.20 g/mol |
IUPAC Name |
2,5,7-trinitro-9-oxofluorene-4-carbonitrile |
InChI |
InChI=1S/C14H4N4O7/c15-5-6-1-7(16(20)21)2-9-12(6)13-10(14(9)19)3-8(17(22)23)4-11(13)18(24)25/h1-4H |
InChI Key |
VACRFOXSSUZRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)

![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)





![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
